molecular formula C12H19NO2 B8638493 N-2-adamantylglycine

N-2-adamantylglycine

Cat. No.: B8638493
M. Wt: 209.28 g/mol
InChI Key: PFZMRLJAZFISGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantylglycine is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-adamantylamino)acetic acid

InChI

InChI=1S/C12H19NO2/c14-11(15)6-13-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-10,12-13H,1-6H2,(H,14,15)

InChI Key

PFZMRLJAZFISGP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 600 ml stainless steel Parr reactor, equipped with a stirrer, two inlets, one with a tubing reaching nearly to the bottom of the reactor, and an outlet was used. Into the open reactor there were charged 100 grams of glycine (Aldrich, 99+%), 206.7 grams of 2-adamantanone (Aldrich, 99%), 10 grams of palladium (5%) on charcoal, and 300 grams of glacial acetic acid. The reactor was closed and dry nitrogen was passed through said one inlet into the reaction mixture to replace the air in the reaction mixture and in the reactor. The nitrogen was turned off and the reactor was pressurized with hydrogen through the other inlet. Under a hydrogen pressure of 725 psig (5100 kPa), the reaction mixture was heated to 100° C. and stirred at this temperature for 5 days. After cooling down to room temperature, the excess hydrogen was vented from the reactor and the reactor was opened. The mixture was filtered by suction to remove the solid Pd/C catalyst. The filtrate was evaporated to remove the acetic acid and water. The crude product was washed with ether and recrystallized from a dilute aqueous solution. A pure product was obtained after two recrystallization. Elemental analysis:Calculated for C12H1 7NO2 :C:68.67; H:9.15; N:6.69. Found C:68.85; H:9.12; N:6.75. M.P.:255.4 C (by DSC at 10 C/min. under He).
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600 mL
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300 g
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Synthesis routes and methods II

Procedure details

A 600 ml stainless steel Parr reactor, equipped with a stirrer, two inlets, one with a tubing reaching nearly to the bottom of the reactor, and an outlet was used. Into the open reactor there were charged 100 grams of glycine (Aldrich, 99+%), 206.7 grams of 2-adamantanone (Aldrich, 99%), 10 grams of palladium (5%) on charcoal, and 300 grams of glacial acetic acid. The reactor was closed and assembled in the hood with nitrogen and hydrogen sources. The reaction mixture was bubbled with dry nitrogen, to replace the air in the reaction mixture and in the reactor, through the inlet with a tubing reaching nearly to the bottom of the reactor. The nitrogen was turned off and the reactor was pressurized with hydrogen through the other inlet. Under a hydrogen pressure of 725 psig, the reaction mixture was heated to 100° C. and stirred at this temperature for 5 days. Hydrogen was refilled whenever it was necessary. After cooling down to room temperature, the excess hydrogen was vented from the reactor and the reactor was opened. The mixture was filtered by suction to remove the solid Pd/C catalyst. The filtrate was rotavapped to remove the acetic acid and water. The crude product was washed with ether and recrystallized from a dilute aqueous solution. A pure product was obtained after two recrystallization. Elemental analysis: Calculated for C12H17NO2 : C:68.67; H:9.15; N:6.69. FoundL C:68.85; H:9.12; N:6.75. M.P.:255.4° C. (by DSC at 10° C./min. under He).
[Compound]
Name
stainless steel
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
206.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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